3-Bromo-7-methyl-6H-indazole
Description
3-Bromo-7-methyl-6H-indazole is a brominated indazole derivative characterized by a methyl substituent at the 7-position and a bromine atom at the 3-position of the indazole core. Brominated indazoles are frequently employed as intermediates in pharmaceuticals, such as lenacapavir, a long-acting HIV capsid inhibitor .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-bromo-7-methyl-6H-indazole |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2,4H,3H2,1H3 |
InChI Key |
KLHYCJKROXJHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N2)Br)C=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methyl-6H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with methylhydrazine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methyl-6H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methylindazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Major Products Formed:
Substitution Reactions: Formation of 3-substituted-7-methylindazole derivatives.
Oxidation Reactions: Formation of 3-bromo-7-methylindazole N-oxides.
Reduction Reactions: Formation of 7-methylindazole.
Scientific Research Applications
3-Bromo-7-methyl-6H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-6H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Positioning and Functional Groups
The substituent pattern on the indazole ring critically influences reactivity and biological activity. Key analogues include:
Cyclization Reactions
Brominated indazoles are typically synthesized via cyclization of substituted benzonitriles with hydrazines. For example:
- 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized from 3-bromo-6-chloro-2-fluorobenzonitrile and methylhydrazine at 110°C for 4 hours, yielding 262.0 [M+H]+ .
- 3-Bromo-4-methyl-7-nitro-1H-indazole : Likely involves nitration and bromination steps post-cyclization, as inferred from its nitro and methyl groups .
Comparison : The absence of nitro or amine groups in this compound simplifies synthesis compared to analogues like 4-Bromo-6-nitro-1H-indazole, which requires nitration .
Physicochemical Properties
Spectroscopic Data
While direct data for this compound are unavailable, analogues provide insights:
- IR/NMR : A related triazole-thione compound shows C-Br stretching at 533 cm⁻¹ and aromatic protons at δ 6.99–8.00 ppm .
- Mass Spectrometry : 7-Bromo-4-chloro-1H-indazol-3-amine exhibits [M+H]+ at m/z 262.0 .
Prediction : The target compound’s methyl group would likely produce a distinct singlet near δ 2.7 ppm in ¹H-NMR, similar to CH₃ signals in other indazoles .
Pharmaceutical Intermediates
- Lenacapavir : 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate, highlighting the role of brominated indazoles in antiviral drug development .
Comparison : The methyl group in this compound may enhance blood-brain barrier penetration compared to polar analogues like 4-Bromo-6-nitro-1H-indazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
